环丙基-甲基-哌啶-4-基-胺

描述

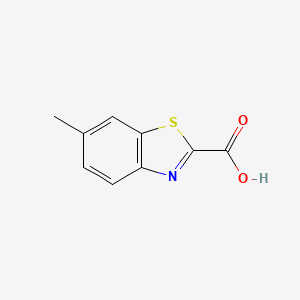

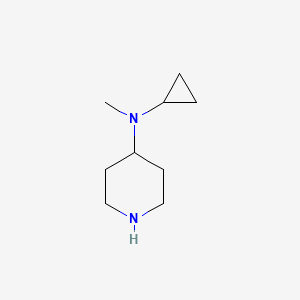

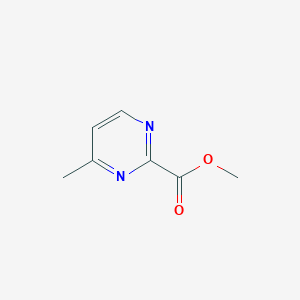

“Cyclopropyl-methyl-piperidin-4-YL-amine” is a chemical compound with the IUPAC name N-cyclopropyl-N-methyl-4-piperidinamine . It is a white solid with a molecular weight of 227.18 .

Synthesis Analysis

Piperidine derivatives are widely used in drug design and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “Cyclopropyl-methyl-piperidin-4-YL-amine” is represented by the InChI code 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H . The compound has a linear formula of C9H20Cl2N2 .

Physical And Chemical Properties Analysis

“Cyclopropyl-methyl-piperidin-4-YL-amine” is a white solid . It has a molecular weight of 227.18 .

科学研究应用

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .

- Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .

- Antiplasmodial activity were determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .

- The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL .

- Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL) .

- Nine compounds were highly selective for the parasite (SIs = 15 to 182) .

Pharmaceutical Industry

Antimalarial Research

- Piperidines are among the most important synthetic fragments for designing drugs .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

- CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds as well as the thioglycoside derivatives were designed, and synthesized as novel CDK2 targeting compounds .

- Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

- Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Synthesis of Biologically Active Piperidines

Cancer Treatment

- Piperidines are among the most important synthetic fragments for designing drugs .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

- Piperidine derivatives have been found to have potential therapeutic applications in the treatment of neurological disorders .

- They have been used in the synthesis of a variety of pharmaceuticals, including those used to treat depression, schizophrenia, Parkinson’s disease, and Alzheimer’s disease .

- The exact methods of application and results would depend on the specific compound and the nature of the disorder being treated .

Chemical Synthesis

Neurological Disorders

未来方向

Piperidine derivatives, including “Cyclopropyl-methyl-piperidin-4-YL-amine”, have significant potential in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals and play a pivotal role in the pharmaceutical industry . Future research may focus on exploring the therapeutic applications of these compounds in various diseases .

属性

IUPAC Name |

N-cyclopropyl-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQRGPANQWPCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-methyl-piperidin-4-YL-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)

![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)